ethyl 4-[(2-cyanoethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Description
Synthesis Analysis
A novel and straightforward synthetic route has been developed to produce this compound. Researchers employed amorphous carbon-supported sulfonic acid (AC-SO3H) as a solid catalyst, demonstrating remarkable activity. The method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline under ethanol at room temperature. The process yields the desired product with moderate to good yields, making it an efficient and practical approach .
Scientific Research Applications
Selective Synthesis of Partially Hydrogenated Pyrazolo[3,4-b]pyridin-3-ones
Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in selective cyclocondensation with 1,3-dicarbonyl compounds or their equivalents, leading to ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are converted to their 1-unsubstituted analogs (P. S. Lebedˈ et al., 2012).
Novel Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The compound has been part of innovative synthesis processes for creating new pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method is useful for the preparation of N-fused heterocycle products with good to excellent yields (Aseyeh Ghaedi et al., 2015).
Antiviral Activity of Pyrazolo[3,4-b]pyridine Derivatives
Research has also explored the synthesis of 4-(phenylamino) and 4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives, revealing their inhibitory effects on viruses like Herpes simplex, Mayaro virus, and vesicular stomatitis virus, highlighting their potential as antiviral agents (A. Bernardino et al., 2007).
Synthesis of Fluorescent Molecules
Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been synthesized and used for the creation of trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Some derivatives exhibit novel fluorescent properties, suggesting potential applications as fluorophores (Yan‐Chao Wu et al., 2006).
Heterocyclic Chemistry Applications
Cyanoacetamide's role in heterocyclic chemistry, including the synthesis of benzothiophenes and derivatives, highlights the compound's importance in creating chemical agents with potential antitumor and antioxidant activities. This research showcases the versatility of related compounds in medicinal chemistry (S. A. Bialy & M. Gouda, 2011).
Properties
IUPAC Name |
ethyl 4-(2-cyanoethylamino)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-3-20-13(19)10-7-16-12-9(8-17-18(12)2)11(10)15-6-4-5-14/h7-8H,3-4,6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBNZUAXUPKJBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCC#N)C=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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